Structural Uniqueness: Fluorine Substitution and Pyrrolidine Amide Motif Relative to Piperidine and Phenylamino Analogues
The target compound incorporates a para‑fluorobenzyl amino group, a 6‑fluoro quinoline core, and a pyrrolidin‑1‑yl methanone at C‑3. The most proximal analogues available from chemical vendors feature either a piperidine amide (CAS not disclosed) or a simple phenylamino group (CAS 1359394‑83‑4) in place of the 4‑fluorobenzyl moiety. These structural differences are predicted to alter hydrogen‑bonding capacity, lipophilicity, and conformational flexibility [1]. Although direct comparative biological data are not publicly available, the distinct substitution pattern is expected to confer differential kinase selectivity profiles, as observed across the 4‑aminoquinoline series in patent disclosures [1].
| Evidence Dimension | Molecular structure and pharmacophoric elements |
|---|---|
| Target Compound Data | 6‑fluoroquinoline; 4‑(4‑fluorobenzyl)amino; pyrrolidine amide |
| Comparator Or Baseline | Analogues with piperidine amide or phenylamino group |
| Quantified Difference | Qualitative structural difference; no quantitative biological comparison available |
| Conditions | Chemical structure analysis based on vendor listings and patent disclosures |
Why This Matters
For procurement decisions, the structural uniqueness ensures that the compound is not interchangeable with commonly catalogued analogues, making it the required entity for experiments where the exact pharmacophore has been part of a defined SAR series.
- [1] Bury MJ, Casillas LN, Charnley AK, et al. Amino-quinolines as kinase inhibitors. U.S. Patent No. 9,604,963. 2017. View Source
